Garenoxacin mesylate hydrate
Overview
Description
Garenoxacin mesylate [USAN] is a quinolone antibiotic used for the treatment of Gram-positive and Gram-negative bacterial infections. It was discovered by Toyama Chemical Co., Ltd. of Tokyo, Japan, and is marketed in Japan under the tradename Geninax . This compound is particularly noted for its broad-spectrum antibacterial activity.
Mechanism of Action
Garenoxacin mesylate hydrate, also known as Garenoxacin mesilate or Garenoxacin mesylate, is a quinolone antibiotic that is being investigated for the treatment of gram-positive and gram-negative bacterial infections .
Target of Action
The primary targets of Garenoxacin are bacterial DNA gyrase and Topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antibacterial drugs.
Mode of Action
Garenoxacin acts as an inhibitor of bacterial DNA gyrase and Topoisomerase IV . By inhibiting these enzymes, Garenoxacin prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication. This inhibition disrupts the replication process, leading to the death of the bacterial cells .
Biochemical Pathways
The affected pathways primarily involve bacterial DNA replication. By inhibiting DNA gyrase and Topoisomerase IV, Garenoxacin disrupts the normal replication process, leading to the inability of the bacteria to multiply and spread .
Result of Action
The molecular and cellular effects of Garenoxacin’s action result in the death of bacterial cells. By inhibiting key enzymes involved in DNA replication, Garenoxacin prevents the bacteria from multiplying, leading to a decrease in the bacterial population and ultimately, the resolution of the bacterial infection .
Biochemical Analysis
Biochemical Properties
Garenoxacin mesylate hydrate is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .
Cellular Effects
This compound has a broad spectrum of activity against a wide array of gram-positive and gram-negative bacteria, anaerobes, and fastidious organisms . It is particularly effective against infections caused by penicillin or fluoroquinolone-resistant S. pneumoniae . It also exerts potent effects on respiratory tract infections .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and Topoisomerase IV . These enzymes are involved in the process of bacterial DNA replication. By inhibiting these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
It has been shown to have a strong antibacterial activity against common respiratory pathogens, including drug-resistant strains .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been explicitly mentioned in the search results. A study has shown that this compound is highly effective against wild-type strains and mutants in a mouse pneumonia model .
Metabolic Pathways
As a quinolone antibiotic, it is known to inhibit bacterial DNA gyrase and Topoisomerase IV, which are crucial enzymes in bacterial DNA replication .
Subcellular Localization
As a quinolone antibiotic, it is known to target bacterial DNA gyrase and Topoisomerase IV, which are located in the bacterial cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Garenoxacin mesylate involves multiple steps, including the formation of the quinolone core and the introduction of various functional groups. The key steps typically involve:
Formation of the Quinolone Core: This is achieved through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups such as the difluoromethoxy group and the isoindoline moiety are introduced through substitution reactions.
Industrial Production Methods
Industrial production of Garenoxacin mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are carefully controlled.
Purification: The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Garenoxacin mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core.
Reduction: Used to introduce or modify functional groups.
Substitution: Commonly used to introduce the difluoromethoxy group and other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Such as halogenated compounds.
Major Products
The major products formed from these reactions include various derivatives of Garenoxacin mesylate with modified antibacterial properties .
Scientific Research Applications
Garenoxacin mesylate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying quinolone synthesis and reactions.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Used in clinical studies for the treatment of bacterial infections, including those resistant to other antibiotics.
Industry: Employed in the development of new antibacterial agents and formulations
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: Another quinolone antibiotic with similar antibacterial activity.
Levofloxacin: Known for its effectiveness against a broad range of bacterial infections.
Uniqueness
Garenoxacin mesylate is unique due to its specific structural modifications, such as the difluoromethoxy group and the isoindoline moiety, which contribute to its broad-spectrum activity and effectiveness against resistant bacterial strains .
Properties
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTHEWGRXUAFKF-NVJADKKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048644 | |
Record name | Garenoxacin mesylate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223652-90-2 | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223652-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Garenoxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Garenoxacin mesylate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GARENOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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